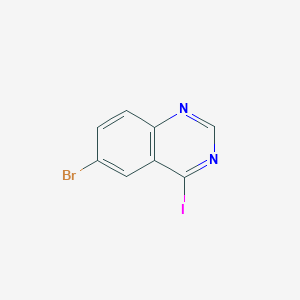
6-Bromo-4-iodoquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-4-iodoquinazoline is a halogenated quinazoline derivative Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring
Vorbereitungsmethoden
The synthesis of 6-Bromo-4-iodoquinazoline typically involves halogenation reactions. One common method is the bromination of 4-iodoquinazoline using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetonitrile . The reaction conditions often require controlled temperatures and may involve catalysts to enhance the reaction efficiency. Industrial production methods may involve multi-step synthesis starting from readily available precursors like anthranilic acid and employing various halogenation and coupling reactions .
Analyse Chemischer Reaktionen
6-Bromo-4-iodoquinazoline undergoes several types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and iodine) can be substituted with other functional groups using reagents like organometallic compounds in cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, and Heck reactions).
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of quinazoline derivatives with different oxidation states.
Common Reagents and Conditions: Typical reagents include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Wissenschaftliche Forschungsanwendungen
6-Bromo-4-iodoquinazoline has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active quinazoline derivatives, which are investigated for their anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: The compound is used in molecular docking and simulation studies to understand its interaction with biological targets like enzymes and receptors.
Industrial Applications: It is employed in the synthesis of advanced materials and pharmaceuticals, contributing to the development of new drugs and therapeutic agents.
Wirkmechanismus
The mechanism of action of 6-Bromo-4-iodoquinazoline involves its interaction with specific molecular targets. For instance, quinazoline derivatives are known to inhibit enzymes like tyrosine kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, the compound can disrupt their function, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . Molecular docking studies have shown that this compound can form hydrogen bonds and other interactions with key residues in the target proteins .
Vergleich Mit ähnlichen Verbindungen
6-Bromo-4-iodoquinazoline can be compared with other halogenated quinazoline derivatives such as:
6-Bromo-4-chloroquinazoline: Similar in structure but with chlorine instead of iodine, it exhibits different reactivity and biological activity.
6-Iodo-4-chloroquinazoline: Another derivative with distinct properties due to the presence of different halogens.
4-Anilinoquinazoline Derivatives: These compounds, like Erlotinib, are well-known tyrosine kinase inhibitors used in cancer therapy.
The uniqueness of this compound lies in its specific halogenation pattern, which influences its chemical reactivity and biological interactions, making it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C8H4BrIN2 |
|---|---|
Molekulargewicht |
334.94 g/mol |
IUPAC-Name |
6-bromo-4-iodoquinazoline |
InChI |
InChI=1S/C8H4BrIN2/c9-5-1-2-7-6(3-5)8(10)12-4-11-7/h1-4H |
InChI-Schlüssel |
NMXLXIYEJTUQHI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Br)C(=NC=N2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Bromo-2-[(4-ethylphenyl)methyl]-4-iodo-5-methoxybenzene](/img/structure/B13881533.png)
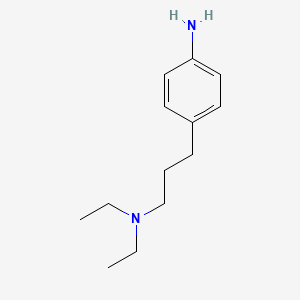
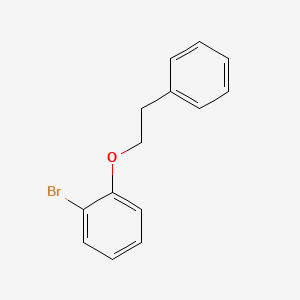
![2-amino-5-hydroxy-1-[3-(1H-indazol-6-yl)-4-methylphenyl]pyridin-4-one](/img/structure/B13881559.png)

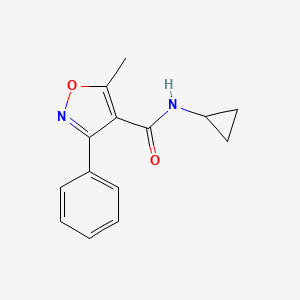
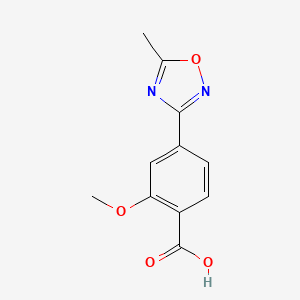
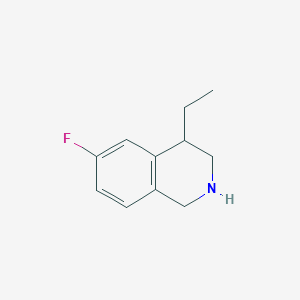
![4-(3H-benzimidazol-5-yl)-6-chloro-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B13881591.png)
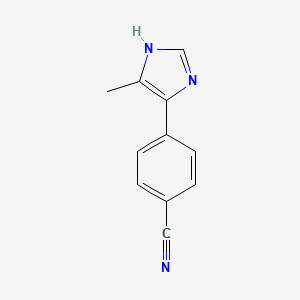

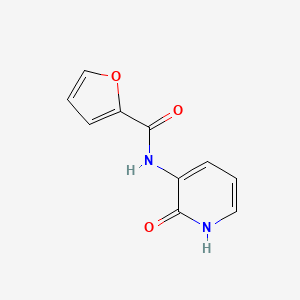
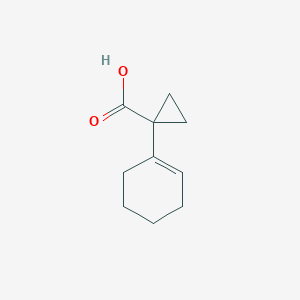
![1-propan-2-yl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole](/img/structure/B13881620.png)
